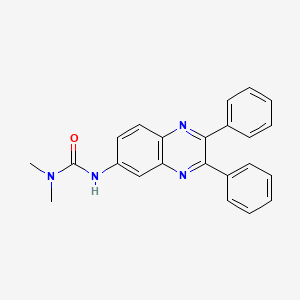
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea, also known as DDQ, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DDQ is a versatile organic reagent that can be used for various synthetic transformations, including oxidation, dehydrogenation, and cyclization reactions.
作用機序
The mechanism of action of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea involves the transfer of electrons from the substrate to this compound, resulting in the formation of a radical cation intermediate. This intermediate can then undergo various reactions, including dehydrogenation, oxidation, and cyclization, depending on the nature of the substrate. This compound has been shown to be a highly selective oxidizing agent, and its mechanism of action has been extensively studied in the context of organic synthesis and biochemistry.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cytochrome P450 enzymes, and the modulation of oxidative stress. This compound has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea is its versatility as an oxidizing agent, which makes it useful for a wide range of synthetic transformations. This compound is also relatively easy to synthesize, and can be obtained in high yields using the method described above. However, this compound can be unstable in the presence of moisture, and requires careful handling to prevent decomposition. Additionally, this compound can be toxic, and should be handled with appropriate safety precautions.
将来の方向性
There are many potential future directions for research on N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea, including the development of new synthetic methods for its preparation, the investigation of its potential as an anticancer agent, and the study of its mechanism of action in the context of neurodegenerative disorders. Additionally, this compound could be used as a tool for the investigation of various biological processes, including the regulation of oxidative stress and the metabolism of drugs and xenobiotics. Overall, this compound represents an exciting area of research with many potential applications in both organic synthesis and biochemistry.
合成法
The synthesis of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea involves the condensation reaction between 2,3-diphenylquinoxaline and N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. The resulting product is then oxidized using a strong oxidizing agent, such as chromium trioxide or potassium permanganate, to obtain this compound. This method has been widely used for the synthesis of this compound, and the yield can be improved by optimizing the reaction conditions.
科学的研究の応用
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea has been extensively used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds, and for the dehydrogenation of cyclic compounds. In biochemistry, this compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. In pharmacology, this compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(2,3-diphenylquinoxalin-6-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-27(2)23(28)24-18-13-14-19-20(15-18)26-22(17-11-7-4-8-12-17)21(25-19)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPVEZYUALFKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
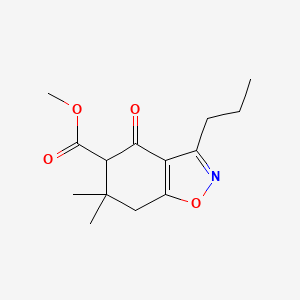
![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)
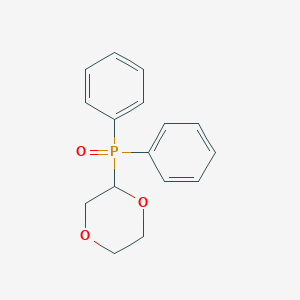
![2-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4933579.png)
![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)
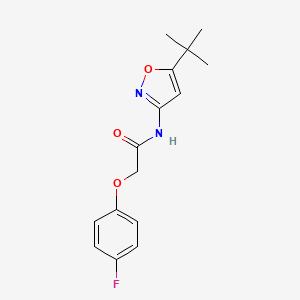
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)
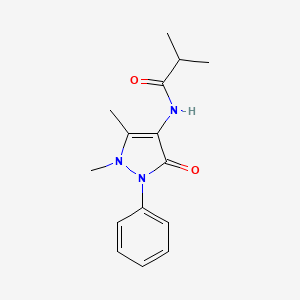
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)
